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Compound of Interest

Compound Name:
Methyl 2-amino-1,3-benzothiazole-

6-carboxylate

CAS No.: 66947-92-0

Cat. No.: B3022624 Get Quote

Focus Entity: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Secondary Isomer:

Quinoline-8-sulfonamide[1]

Executive Summary: The Dual Identity of
C9H8N2O2S
The chemical formula C9H8N2O2S (Molecular Weight: 208.24 g/mol ) refers to a distinct class

of nitrogen-sulfur heterocycles critical to medicinal chemistry and materials science.[1] While

the formula allows for multiple isomers, two specific molecular architectures dominate the

patent and research landscape due to their utility as pharmacophores:

Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A versatile synthetic intermediate used

in the construction of azo dyes, antimicrobial agents, and antitumor drugs.[1] It serves as a

scaffold for "Riluzole-like" glutamate modulators.[1]

Quinoline-8-sulfonamide: A bioactive fragment increasingly recognized for its ability to

modulate tumor metabolism (PKM2 inhibition) and act as a zinc ionophore in antibacterial

applications.[1]

This guide prioritizes the Benzothiazole Ester (CAS 66947-92-0) as the primary subject for

physicochemical characterization, while referencing the Quinoline Sulfonamide (CAS 35203-
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91-9) where relevant to bioactivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
The physicochemical properties of C9H8N2O2S are dictated by the rigid benzothiazole core,

which imparts high melting points and lipophilicity, balanced by the polar amino and ester

functionalities.

Comparative Identification
Feature Benzothiazole Ester Quinoline Sulfonamide

IUPAC Name
Methyl 2-amino-1,3-

benzothiazole-6-carboxylate
Quinoline-8-sulfonamide

CAS Number 66947-92-0 35203-91-9

Structure Bicyclic (Benzene + Thiazole) Bicyclic (Benzene + Pyridine)

Key Functional Groups
Primary Amine (-NH₂), Methyl

Ester (-COOMe)

Sulfonamide (-SO₂NH₂),

Quinoline N

Detailed Physical Properties (Benzothiazole Ester)
The following data aggregates experimental values and high-confidence predictive models

(ACD/Labs, EPISuite).
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Property Value Technical Context

Appearance
White to pale yellow crystalline

solid

Crystallinity is driven by

intermolecular H-bonding

between the 2-amino group

and the ester carbonyl/thiazole

nitrogen.[1]

Melting Point 244–246 °C

High thermal stability typical of

fused heterocycles; suitable for

high-temp synthesis (e.g., melt

condensation).

Density 1.422 ± 0.06 g/cm³

High density reflects efficient

packing of the planar aromatic

system.

Solubility (Water) Poor (< 0.5 mg/mL)

LogS ≈ -3.46. The hydrophobic

aromatic core dominates;

solubilization requires pH

adjustment (protonation of

thiazole N) or co-solvents.

Solubility (Organic)
High in DMSO, DMF;

Moderate in MeOH

DMSO is the preferred solvent

for NMR and biological assays.

pKa (Base) ~2.74 (Thiazole N)

Weakly basic. Protonation

occurs at the ring nitrogen

(N3), not the exocyclic amine,

due to resonance

delocalization.

LogP (Octanol/Water) ~1.57 – 1.80

Moderately lipophilic; falls

within the "Rule of 5" ideal

range for drug-like fragments.

Synthesis & Manufacturing Methodologies
The industrial preparation of Methyl 2-amino-1,3-benzothiazole-6-carboxylate utilizes the

Hugershoff Reaction, a robust oxidative cyclization of aryl thioureas.[1] This method is
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preferred over the Jacobson cyclization for its milder conditions and higher regioselectivity.

Protocol: Oxidative Cyclization via Hugershoff
Reaction[1][10]
Reagents: Methyl 4-aminobenzoate, Ammonium Thiocyanate (NH₄SCN), Bromine (Br₂), Glacial

Acetic Acid.

Step-by-Step Methodology:

Thiourea Formation: Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid. Add

Ammonium Thiocyanate (2.0 eq).

Bromination (Cyclization): Cool the solution to < 10°C. Add Bromine (1.0 eq) in acetic acid

dropwise over 30 minutes.

Mechanistic Insight: Bromine oxidizes the thiocyanate to a radical or electrophilic species

that attacks the ortho-position of the benzene ring.[1]

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl

Acetate:Hexane 1:1) for the disappearance of the starting aniline.

Work-up: Pour the reaction mixture into ice-cold water. Neutralize with ammonium hydroxide

to pH 8 to precipitate the free base.[1]

Purification: Filter the precipitate, wash with water to remove inorganic salts (NH₄Br), and

recrystallize from ethanol/DMF.

Synthesis Pathway Visualization[1]

Methyl 4-aminobenzoate
(Precursor)

Aryl Thiourea
(Intermediate)

 Nucleophilic Addition 

Methyl 2-amino-1,3-
benzothiazole-6-carboxylate

 Electrophilic Cyclization 

NH4SCN / AcOH

Br2 (Oxidant)

 < 10°C
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Click to download full resolution via product page

Caption: The Hugershoff reaction pathway converting methyl 4-aminobenzoate to the

benzothiazole scaffold via an oxidative radical mechanism.[1][2]

Chemical Reactivity & Derivatization[1][11]
The C9H8N2O2S scaffold possesses three distinct reactive sites: the exocyclic amine (C2-

NH₂), the ring nitrogen (N3), and the methyl ester (C6-COOMe).

Amino Group Modification (N-Functionalization)
The 2-amino group behaves like a heteroaromatic amine, less nucleophilic than aniline but

capable of:

Acylation: Reaction with chloroacetyl chloride yields 2-chloroacetamido derivatives,

precursors for peptidomimetics.[1]

Schiff Base Formation: Condensation with aromatic aldehydes yields imines (azomethines),

widely screened for antimicrobial activity.

Diazotization: Reaction with NaNO₂/HCl produces a diazonium salt, which can be coupled

with phenols to form Azo Dyes (red/orange chromophores) or converted to 2-halo derivatives

(Sandmeyer reaction).[1]

Hydrazinolysis (Ester Transformation)
Reaction with Hydrazine Hydrate (NH₂NH₂[1]·H₂O) in ethanol converts the C6-ester to the

Carbohydrazide.[1] This is a critical step for generating pyrazole-benzothiazole hybrids.[1]

Reactivity Logic Map
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Caption: Divergent synthesis pathways from the C9H8N2O2S core, targeting the amino group

(left branches) and ester group (right branch).[1]

Biological & Pharmacological Context[1][6][13]
Benzothiazole Ester (Scaffold Utility)[1]

Antitumor Activity: Analogs of this compound are investigated as bioisosteres of Riluzole (a

glutamate antagonist). The 6-substitution pattern modulates lipophilicity, influencing blood-

brain barrier (BBB) penetration.[1]

Antimicrobial Agents: Schiff bases derived from the 2-amino position exhibit broad-spectrum

activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1]

Quinoline-8-Sulfonamide (Isomer Bioactivity)[1]
PKM2 Modulation: Recent studies identify quinoline-8-sulfonamides as activators of

Pyruvate Kinase M2 (PKM2).[1] By stabilizing the tetrameric form of PKM2, these

compounds shift cancer cell metabolism away from the Warburg effect (aerobic glycolysis),

inhibiting tumor proliferation.

Zinc Ionophores: These sulfonamides can bind Zn²⁺ ions, transporting them into bacterial

cells. The resulting intracellular zinc toxicity provides a novel mechanism for killing drug-

resistant pathogens (e.g., Streptococcus agalactiae).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3022624?utm_src=pdf-body-img
https://www.researchgate.net/publication/326160367_Synthesis_and_Characterization_of_Some_New_2-Aminobenzothiazole_Derivatives
https://www.researchgate.net/publication/326160367_Synthesis_and_Characterization_of_Some_New_2-Aminobenzothiazole_Derivatives
https://www.researchgate.net/publication/326160367_Synthesis_and_Characterization_of_Some_New_2-Aminobenzothiazole_Derivatives
https://www.researchgate.net/publication/326160367_Synthesis_and_Characterization_of_Some_New_2-Aminobenzothiazole_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2025). PubChem Compound Summary for

CID 66947-92-0, Methyl 2-amino-1,3-benzothiazole-6-carboxylate. Retrieved from [Link]

Organic Syntheses (1942). 2-Amino-6-methylbenzothiazole.[1] Org. Synth. 22, 16. Retrieved

from [Link]

Juber, A. K., et al. (2020).[3] Design, Synthesis, Characterization and Biological Evaluation of

6-Methoxy-2-aminobenzothiazole derivatives. ResearchGate. Retrieved from [Link]

MDPI (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as

Inhibitors of Pyruvate Kinase M2. Retrieved from [Link]

Google Patents (2019). WO2019125185A1 - Quinoline sulfonamide compounds and their

use as antibacterial agents.[1] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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